molecular formula C22H20ClN3O5S3 B15411875 Ethenesulfonamide,2-(5-chloro-2-thienyl)-N-[(3S)-1-[5-[2-(methylsulfonyl)phenyl]-2-pyridinyl]-2-oxo-3-pyrrolidinyl]-,(1E)-

Ethenesulfonamide,2-(5-chloro-2-thienyl)-N-[(3S)-1-[5-[2-(methylsulfonyl)phenyl]-2-pyridinyl]-2-oxo-3-pyrrolidinyl]-,(1E)-

Cat. No.: B15411875
M. Wt: 538.1 g/mol
InChI Key: DOQDNPCVZCNUQZ-YLZCUGDYSA-N
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Description

Ethenesulfonamide,2-(5-chloro-2-thienyl)-N-[(3S)-1-[5-[2-(methylsulfonyl)phenyl]-2-pyridinyl]-2-oxo-3-pyrrolidinyl]-,(1E)- is a useful research compound. Its molecular formula is C22H20ClN3O5S3 and its molecular weight is 538.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethenesulfonamide,2-(5-chloro-2-thienyl)-N-[(3S)-1-[5-[2-(methylsulfonyl)phenyl]-2-pyridinyl]-2-oxo-3-pyrrolidinyl]-,(1E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethenesulfonamide,2-(5-chloro-2-thienyl)-N-[(3S)-1-[5-[2-(methylsulfonyl)phenyl]-2-pyridinyl]-2-oxo-3-pyrrolidinyl]-,(1E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethenesulfonamide derivatives, particularly the compound identified as Ethenesulfonamide, 2-(5-chloro-2-thienyl)-N-[(3S)-1-[5-[2-(methylsulfonyl)phenyl]-2-pyridinyl]-2-oxo-3-pyrrolidinyl]-, (1E)- , have garnered significant attention in the field of medicinal chemistry due to their potent biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Research indicates that ethenesulfonamide derivatives exhibit potent anticancer activity . A study involving a series of (E)-N-aryl-2-ethenesulfonamides demonstrated that these compounds could effectively inhibit cancer cell proliferation across various cell lines. The study utilized quantitative structure-activity relationship (QSAR) models to predict the anticancer efficacy based on molecular descriptors. Significant findings include:

  • Inhibition of Cancer Cell Proliferation : The compounds showed IC50 values ranging from 5 to 10 nM against multiple cancer cell lines, including drug-resistant variants .
  • Mechanism of Action : The leading compound in the series, designated as 6t , was found to disrupt microtubule formation and arrest cells during mitosis. This compound specifically competed with colchicine for binding to tubulin, indicating its mechanism involves microtubule destabilization .

Structure-Activity Relationship (SAR)

The structure of ethenesulfonamide plays a crucial role in its biological activity. The following features have been identified as significant contributors to its efficacy:

Structural Feature Impact on Activity
Chloro Group Enhances lipophilicity and biological activity .
Methylsulfonyl Group Increases solubility and may improve pharmacokinetics .
Pyridine and Pyrrolidine Rings Essential for receptor binding and activity modulation .

Case Study 1: Ethenesulfonamide Derivatives in Cancer Treatment

A notable investigation involved the synthesis and evaluation of several ethenesulfonamide derivatives, where compound 6t was highlighted for its significant reduction in tumor size in xenograft models. This study emphasized the potential for these compounds as new anticancer agents capable of overcoming drug resistance mechanisms common in cancer therapies .

Case Study 2: QSAR Analysis

A comprehensive QSAR analysis was performed on a set of 40 ethenesulfonamide derivatives. The study revealed that electronic descriptors such as EHOMOE_{HOMO} (highest occupied molecular orbital energy) and steric descriptors were critical in predicting anticancer activity. The model achieved a high correlation coefficient (R2=0.81R^2=0.81), underscoring the importance of molecular structure in determining biological effectiveness .

Properties

Molecular Formula

C22H20ClN3O5S3

Molecular Weight

538.1 g/mol

IUPAC Name

(E)-2-(5-chlorothiophen-2-yl)-N-[(3S)-1-[5-(2-methylsulfonylphenyl)pyridin-2-yl]-2-oxopyrrolidin-3-yl]ethenesulfonamide

InChI

InChI=1S/C22H20ClN3O5S3/c1-33(28,29)19-5-3-2-4-17(19)15-6-9-21(24-14-15)26-12-10-18(22(26)27)25-34(30,31)13-11-16-7-8-20(23)32-16/h2-9,11,13-14,18,25H,10,12H2,1H3/b13-11+/t18-/m0/s1

InChI Key

DOQDNPCVZCNUQZ-YLZCUGDYSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=CC=C1C2=CN=C(C=C2)N3CC[C@@H](C3=O)NS(=O)(=O)/C=C/C4=CC=C(S4)Cl

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=CN=C(C=C2)N3CCC(C3=O)NS(=O)(=O)C=CC4=CC=C(S4)Cl

Origin of Product

United States

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